

Stability of Ceftazidime (Hydrate) Under Diverse pH and Temperature Conditions: A Technical Guide

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Compound of Interest							
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of **ceftazidime** (hydrate), a third-generation cephalosporin antibiotic, under various pH and temperature conditions. Understanding the degradation kinetics and pathways of ceftazidime is critical for the development of stable pharmaceutical formulations, ensuring its therapeutic efficacy and safety. This document summarizes key findings from published research, presenting quantitative data, detailed experimental protocols, and visual representations of degradation pathways and experimental workflows.

Core Findings on Ceftazidime Stability

Ceftazidime is inherently unstable in aqueous solutions, with its degradation being significantly influenced by environmental factors such as pH, temperature, and light.[1][2] The degradation of ceftazidime in aqueous solutions typically follows first-order kinetics.[1][3] The primary degradation products identified are pyridine and the inactive Δ^2 -isomer of ceftazidime.[4][5] Optimal stability for ceftazidime in aqueous solution is observed within a pH range of 4.5 to 6.5. [3]

Quantitative Stability Data



The stability of ceftazidime is highly dependent on temperature and the pH of the solution. The following tables summarize the degradation of ceftazidime under various conditions as reported in the literature.

Table 1: Temperature-Dependent Degradation of Ceftazidime in Aqueous Solution

Temperature (°C)	Concentration	Duration	Percent Degradation	Reference
4	Reconstituted Injection Vials	7 days	Not specified, but noted as stable	[5]
10	Reconstituted Injection Vials	7 days	Not specified, but noted as stable	[5]
20	Reconstituted Injection Vials	24 hours	Not specified	[5]
22	100 mg/mL (with arginine)	24 hours	< 10%	[6]
25	4% to 12% solutions	24 hours	< 10%	[7][8]
30	Reconstituted Injection Vials	24 hours	Not specified	[5]
37	Not specified	Progressive	Reddish-brown discoloration and sulfide odor	[7]
40	12% solution	70 hours	Significant, with formation of degradation products	[7]
45	Reconstituted sample	24 hours	~85%	[1]

Table 2: pH-Dependent Stability of Ceftazidime

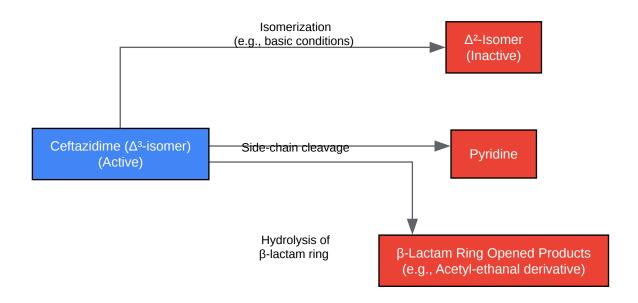


рН	Temperature (°C)	Buffer	Stability Profile	Reference
≤ 4	Not specified	Not specified	Immediate precipitation	[7]
4.4	30	Acetate	Maintained >90% for ~1.5 days	[3]
4.5 - 6.5	Not specified	Not specified	Maximum stability	[3]
5.5	30	Phosphate	Maintained >90% for ~1.5 days	[3]
6 - 12	Not specified	Not specified	Degradation increases with increasing pH	[7]
6.5	30	Phosphate	Maintained >90% for ~1.5 days	[3]

Ceftazidime Degradation Pathways

The degradation of ceftazidime can proceed through several pathways, primarily involving the hydrolysis of the β -lactam ring and isomerization.[4][9] At temperatures above 25°C, two main degradation products are formed: the Δ^2 -isomer and pyridine.[10] The opening of the β -lactam ring is another significant degradation mechanism.[7][11]





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Figure 1. Key degradation pathways of Ceftazidime.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following sections outline typical experimental protocols for forced degradation studies of ceftazidime.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4]

- 1. Preparation of Stock Solution:
- Prepare a stock solution of ceftazidime at a concentration of 1 mg/mL in a suitable solvent, such as water or a 50:50 mixture of acetonitrile and water.[4]
- 2. Stress Conditions:
- Acidic Degradation:
 - To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N hydrochloric acid.
 - Incubate the mixture at 60°C for 30 minutes.



- After incubation, cool the solution to room temperature.
- Neutralize the solution with an equivalent volume of 0.1 N sodium hydroxide.
- Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
 [4]
- Basic Degradation:
 - To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N sodium hydroxide.
 - Keep the mixture at 60°C for 30 minutes.
 - After the incubation period, cool the solution to room temperature.
 - Neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid.
 - Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
 [4]
- Oxidative Degradation:
 - To 1 mL of the ceftazidime stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂).
 - Maintain the solution at 60°C for 30 minutes.
 - After incubation, cool the solution to room temperature.
 - Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
 [4]
- Thermal Degradation:
 - Place the ceftazidime stock solution in a hot air oven at 60°C.
 - Samples are withdrawn at suitable time intervals for analysis.[4]
- Photodegradation:

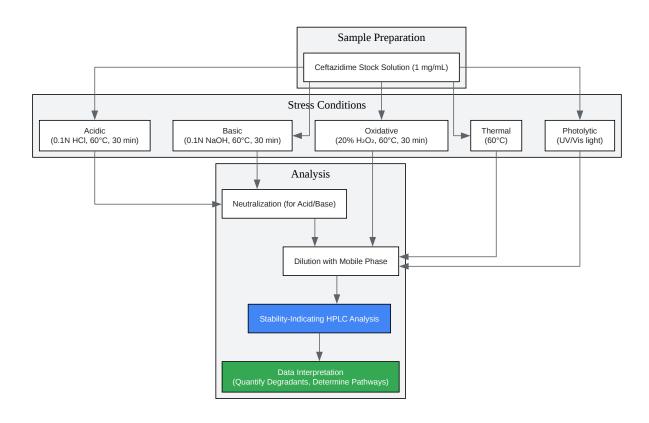


- Expose the ceftazidime stock solution to ultraviolet (e.g., 254 nm) and visible (e.g., 320 nm) radiation.
- Samples are withdrawn at various time points for analysis.[1]

Analytical Method

A validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is used to separate and quantify ceftazidime from its degradation products.[12][13]





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Figure 2. Experimental workflow for forced degradation studies.

Conclusion

The stability of **ceftazidime (hydrate)** is a critical parameter that must be carefully controlled to ensure its clinical effectiveness. This technical guide has summarized the key factors influencing its degradation, namely temperature and pH. The provided data tables and diagrams offer a concise yet comprehensive resource for researchers and professionals in the



pharmaceutical field. By understanding the degradation pathways and employing robust analytical methodologies, stable and safe ceftazidime formulations can be successfully developed and maintained.

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